molecular formula C9H12BNO2 B15071513 (3-(1-Aminocyclopropyl)phenyl)boronic acid

(3-(1-Aminocyclopropyl)phenyl)boronic acid

Cat. No.: B15071513
M. Wt: 177.01 g/mol
InChI Key: BFECHGSMWWJAFM-UHFFFAOYSA-N
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Description

(3-(1-Aminocyclopropyl)phenyl)boronic acid is an organic compound with the molecular formula C₉H₁₂BNO₂. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-Aminocyclopropyl)phenyl)boronic acid typically involves the reaction of a cyclopropylamine derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

(3-(1-Aminocyclopropyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-(1-Aminocyclopropyl)phenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(1-Aminocyclopropyl)phenyl)boronic acid is unique due to the presence of both the cyclopropyl and amino groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis, medicinal chemistry, and materials science .

Biological Activity

(3-(1-Aminocyclopropyl)phenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂BNO₂
  • Molecular Weight : 169.01 g/mol
  • Functional Groups : Boronic acid group attached to a phenyl ring with a cyclopropyl amine substitution.

This unique structure allows this compound to engage in reversible covalent bonding with various biological targets, making it a candidate for drug development and therapeutic applications.

1. Enzyme Inhibition

The compound has been shown to inhibit proteasome activity, which is critical for protein degradation pathways in cells. This inhibition can lead to the accumulation of regulatory proteins that may induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.

2. Antioxidant and Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antioxidant activity, with an IC50 value of 0.11 µg/mL in DPPH free radical scavenging assays. Additionally, it demonstrates antibacterial effects against Escherichia coli at concentrations of 6.50 mg/mL .

3. Cytotoxicity

In vitro studies have reported that the compound shows a high cytotoxic effect on cancer cell lines such as MCF-7, with an IC50 value of 18.76 µg/mL, while displaying minimal toxicity towards healthy cell lines .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar boronic acids:

Compound NameStructure TypeUnique Features
3-Aminophenylboronic AcidAminophenylboronic AcidLacks cyclopropane; simpler structure
4-(1-Aminocyclopropyl)phenylboronic AcidAminophenylboronic AcidDifferent substitution pattern on phenyl ring
3-Chlorophenylboronic AcidChlorophenylboronic AcidContains chlorine substituent; different reactivity
2-Methylphenylboronic AcidMethyl-substituted BoronicMethyl group alters electronic properties

The cyclopropane amine substitution in this compound may enhance its biological activity compared to its analogs.

Study on Antioxidant and Antimicrobial Activities

A study evaluated the antioxidant, antibacterial, and anticancer activities of this compound in cream formulations. The results indicated strong antioxidant properties and effective antibacterial action against E. coli, supporting its potential use in pharmaceutical and cosmetic applications .

Boron Neutron Capture Therapy (BNCT)

Research into amino acid-based boron carriers has highlighted the role of compounds like this compound in BNCT, which is a promising treatment for various tumors. The compound's ability to accumulate in tumor cells enhances its therapeutic efficacy .

Properties

Molecular Formula

C9H12BNO2

Molecular Weight

177.01 g/mol

IUPAC Name

[3-(1-aminocyclopropyl)phenyl]boronic acid

InChI

InChI=1S/C9H12BNO2/c11-9(4-5-9)7-2-1-3-8(6-7)10(12)13/h1-3,6,12-13H,4-5,11H2

InChI Key

BFECHGSMWWJAFM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2(CC2)N)(O)O

Origin of Product

United States

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